6-((4-(2,5-dimethylphenyl)-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
6-[[4-(2,5-dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-13-3-4-14(2)16(9-13)27-17(10-15-11-18(28)23-20(30)22-15)24-25-21(27)32-12-19(29)26-5-7-31-8-6-26/h3-4,9,11H,5-8,10,12H2,1-2H3,(H2,22,23,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAORAQUAOJXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3CCOCC3)CC4=CC(=O)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 6-((4-(2,5-dimethylphenyl)-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione, also known as F0648-0240, is Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a protein that, when activated, forms dimers and undergoes nuclear translocalization.
Mode of Action
F0648-0240 interacts with Stat3 by blocking the protein-protein interactions required for Stat3 dimerization. This inhibits Stat3 phosphorylation and nuclear localization following IL-6 stimulation of fibroblasts.
Biochemical Pathways
By inhibiting Stat3 activity, F0648-0240 affects the IL-6 pathway. This results in the significant inhibition of IL-6 expression, as well as RANKL expression induced by IL-6. RANKL is a cytokine essential for osteoclastogenesis.
Pharmacokinetics
The compound has shown significant effects in vivo in collagen-induced arthritis model mice, suggesting it has sufficient bioavailability to exert its effects.
Result of Action
The molecular and cellular effects of F0648-0240’s action include the significant inhibition of arthritis development without apparent adverse effects. It also significantly blocks Stat3 phosphorylation and nuclear localization following IL-6 stimulation of fibroblasts.
Action Environment
The compound has shown significant effects in vivo in collagen-induced arthritis model mice, suggesting it is stable and effective in the physiological environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
